N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS/c1-19-13-16-7-6-12(17-13)15-8-9-18-11-4-2-10(14)3-5-11/h2-7H,8-9H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXIDYOKVLFKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloropyrimidin-4-amine
The pyrimidine core is typically derived from 2,4-dichloropyrimidine, which undergoes selective amination at the 4-position. In a representative procedure, 2,4-dichloropyrimidine (1.0 equiv) is treated with aqueous ammonia (28% w/w, 5.0 equiv) in ethanol at 60°C for 12 hours, yielding 2-chloropyrimidin-4-amine in 85% purity.
Introduction of the Methylsulfanyl Group
The methylsulfanyl moiety is introduced via nucleophilic substitution of the 2-chloro group. Sodium thiomethoxide (1.2 equiv) in DMF at 0–25°C displaces chloride over 4 hours, affording 2-(methylsulfanyl)pyrimidin-4-amine in 78% yield. Critical parameters include strict anhydrous conditions to prevent hydrolysis and stoichiometric control to minimize disulfide byproducts.
Synthesis of the N-[2-(4-Fluorophenoxy)ethyl] Substituent
Etherification of 4-Fluorophenol
2-(4-Fluorophenoxy)ethanol is prepared by reacting 4-fluorophenol (1.0 equiv) with 2-bromoethanol (1.1 equiv) in the presence of K2CO3 (2.0 equiv) in acetone at reflux for 6 hours. The crude product is purified via distillation (bp 120–125°C) to achieve 92% yield.
Conversion to 2-(4-Fluorophenoxy)ethylamine
The hydroxyl group of 2-(4-fluorophenoxy)ethanol is transformed into a leaving group (e.g., mesylate or tosylate) for subsequent amination. Treatment with methanesulfonyl chloride (1.5 equiv) and Et3N (2.0 equiv) in DCM at 0°C produces the mesylate, which reacts with aqueous ammonia (7.0 equiv) in THF at 60°C to yield 2-(4-fluorophenoxy)ethylamine in 68% yield.
Coupling Methods for Final Assembly
SN2 Displacement
2-(Methylsulfanyl)pyrimidin-4-amine (1.0 equiv) and 2-(4-fluorophenoxy)ethyl bromide (1.2 equiv) undergo coupling in DMF with K2CO3 (3.0 equiv) at 80°C for 8 hours. The reaction affords the target compound in 65% yield after silica gel chromatography (hexanes:EtOAc = 3:1).
Reductive Amination
An alternative route employs reductive amination of pyrimidin-4-amine with 2-(4-fluorophenoxy)ethylaldehyde. Using NaBH3CN (1.5 equiv) in methanol at 25°C for 12 hours achieves a 72% yield, though this method requires careful pH control (pH 6–7) to avoid over-reduction.
Optimization and Scale-up Considerations
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance SN2 reactivity but may complicate purification. Transitioning to acetonitrile at 70°C reduces side reactions while maintaining 85% conversion.
Catalytic Approaches
Palladium-catalyzed Buchwald-Hartwig amination between 2-(methylsulfanyl)-4-bromopyrimidine and 2-(4-fluorophenoxy)ethylamine offers a high-yielding (89%) alternative, albeit requiring specialized ligands (XPhos) and degassed conditions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeCN:H2O) confirms >98% purity with tR = 6.7 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SN2 Displacement | 65 | 95 | Moderate | High |
| Reductive Amination | 72 | 97 | Low | Moderate |
| Buchwald-Hartwig | 89 | 99 | High | Low |
The Buchwald-Hartwig method, while cost-intensive, offers superior yields and scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxyethyl group may enhance binding affinity, while the methylsulfanyl group can modulate the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
The table below compares key structural features and substituent effects of the target compound with related derivatives:
Conformational and Crystallographic Insights
- Dihedral Angles: The target compound’s ethyloxy linker likely increases conformational flexibility compared to rigid analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, which has dihedral angles of 12.8° between the pyrimidine and phenyl rings .
- Hydrogen Bonding: Unlike N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, which forms intermolecular hydrogen bonds, the target’s oxygen linker may promote weaker C–H⋯O interactions, as seen in related structures .
Biological Activity
N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine is a synthetic compound belonging to the pyrimidine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.
- Molecular Formula: C13H14F N3OS
- Molecular Weight: 273.33 g/mol
- IUPAC Name: this compound
The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the pyrimidine ring and the fluorophenoxy group. These features contribute to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Biological Activity Overview
The compound has been studied for several biological activities:
-
Antimicrobial Activity
- Research indicates that compounds with similar structural motifs exhibit significant antibacterial and antimycobacterial properties. For instance, derivatives of pyrimidines have shown effectiveness against Gram-positive and Gram-negative bacteria as well as mycobacterial strains like Mycobacterium tuberculosis .
-
Anticancer Properties
- Compounds in the pyrimidine class have demonstrated antiproliferative effects against various cancer cell lines. In vitro studies have shown that modifications to the pyrimidine structure can enhance cytotoxicity against cancer cells such as HepG2 and MCF-7, with IC50 values indicating potent activity .
- Antioxidant Activity
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of structurally similar pyrimidines, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against multiple bacterial strains. The results indicated that modifications at the 3-position of the pyrimidine ring were crucial for enhancing antimicrobial activity .
Case Study 2: Anticancer Activity
In a comparative study involving various pyrimidine derivatives, this compound was tested for its cytotoxic effects on cancer cell lines. The findings showed that this compound significantly inhibited cell proliferation, with a notable reduction in viability observed at concentrations as low as 10 µM .
Q & A
What are the recommended synthetic methodologies for N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves nucleophilic substitution reactions. A primary route includes reacting 2-(methylsulfanyl)pyrimidin-4-amine with 2-(4-fluorophenoxy)ethyl halide (e.g., chloride or bromide) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile. Critical parameters include:
- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity .
Optimization studies should track yield and purity via HPLC or LC-MS at each step.
What spectroscopic and chromatographic techniques are essential for characterizing the purity and structure of this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. For example, the methylsulfanyl group appears at ~2.5 ppm (¹H) and ~15 ppm (¹³C), while fluorophenoxy protons show splitting patterns from para-fluorine coupling .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
- HPLC-PDA: Assesses purity (>95% by area normalization) using C18 columns and methanol/water mobile phases.
- FT-IR: Confirms functional groups (e.g., C-F stretch at 1220–1150 cm⁻¹) .
How can researchers analyze the crystallographic structure of this compound to inform its reactivity and interaction potential?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical:
- Crystal Growth: Use slow evaporation from solvents like DCM/hexane.
- Key Metrics: Analyze dihedral angles between the pyrimidine ring and fluorophenoxy group to predict steric hindrance. Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize conformation and influence reactivity .
- Electron Density Maps: Identify regions prone to electrophilic attack (e.g., sulfur in methylsulfanyl group). Compare with similar pyrimidine derivatives to infer reactivity trends .
What strategies are effective in elucidating the structure-activity relationship (SAR) of this pyrimidine derivative compared to analogues?
Answer:
- Comparative Substituent Analysis: Systematically replace the fluorophenoxy or methylsulfanyl group with electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) and test biological activity (e.g., kinase inhibition assays).
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR). Validate with SPR or ITC to correlate computational and empirical data .
- Free-Wilson Analysis: Quantify contributions of substituents to activity using regression models .
How should one design experiments to address discrepancies between computational predictions and empirical data regarding the compound's biological activity?
Answer:
- Validate Binding Poses: Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess docking stability. Compare with crystallographic data if available.
- Metabolite Screening: Use LC-MS/MS to identify in vitro metabolites that may alter activity.
- Membrane Permeability Assays: Measure PAMPA permeability to evaluate bioavailability discrepancies .
- Orthogonal Assays: Confirm enzyme inhibition via fluorescence polarization and radiometric assays to rule out assay-specific artifacts .
What in vitro assays are typically employed to screen the biological activity of this compound, and what controls are necessary?
Answer:
- Kinase Inhibition: Use ADP-Glo™ assays with recombinant kinases (e.g., JAK2, EGFR). Include staurosporine as a positive control.
- Cytotoxicity: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7). Normalize to untreated cells and DMSO vehicle controls.
- Off-Target Profiling: Screen against a panel of GPCRs (Eurofins Cerep) to assess selectivity.
- ROS Detection: Use DCFH-DA in macrophages to evaluate oxidative stress induction .
What mechanistic studies are recommended to determine the compound's mode of action in enzyme inhibition?
Answer:
- Time-Dependent Inhibition: Pre-incubate the compound with the enzyme (e.g., 0–60 min) to assess irreversible binding.
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition.
- X-ray Crystallography: Co-crystallize the compound with the target enzyme to visualize binding interactions. For example, the methylsulfanyl group may occupy a hydrophobic pocket .
- Kinetic Analysis: Determine Kᵢ and mechanism (e.g., non-competitive) using Lineweaver-Burk plots .
How can isotopic labeling be utilized in pharmacokinetic studies of this compound?
Answer:
- Deuterium Labeling: Synthesize a deuterated analog (e.g., CD₃ group) for LC-MS quantification in plasma.
- ¹⁴C Radiolabeling: Track absorption/distribution in rodent models using scintillation counting.
- Stable Isotope Tracers (¹³C/¹⁵N): Use NMR to study metabolic pathways in hepatocyte incubations .
- Mass Balance Studies: Administer ¹⁴C-labeled compound and measure excretion (urine/feces) to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
